ns-398

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NS-398 beinhaltet die Reaktion von 2-Cyclohexyloxy-4-nitroanilin mit Methansulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um die Reaktionsgeschwindigkeit und Ausbeute zu kontrollieren .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborpräparation, mit Anpassungen an den Maßstab, die Effizienz und die Sicherheit. Der Prozess beinhaltet großtechnische Reaktoren, präzise Temperaturregelung und Reinigungsschritte, um die Reinheit und Qualität der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NS-398 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Nitro- und Sulfonamidgruppen. Diese Gruppen können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter milden Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte:

Substitutionsreaktionen: Produkte beinhalten typischerweise den Austausch der Nitro- oder Sulfonamidgruppen durch andere funktionelle Gruppen.

Reduktionsreaktionen: Das Hauptprodukt ist das entsprechende Aminerivat von this compound.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Mechanism of Action : NS-398 selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins. This property makes it valuable in managing inflammatory conditions.

Case Study : A study demonstrated that pre-treatment with this compound significantly attenuated noise-induced hearing loss in mice by inhibiting COX-2 expression during noise overstimulation. The results indicated a notable reduction in hearing threshold shifts, particularly at high frequencies, suggesting that this compound can protect against noise-induced cochlear damage .

Cancer Research

This compound has been extensively studied for its potential role in cancer therapy. Its dual action as an anti-inflammatory agent and a modulator of tumor growth presents a unique opportunity for therapeutic interventions.

Pancreatic Cancer

A study found that while this compound alone did not effectively inhibit pancreatic cancer cell growth, it promoted cell invasion through mechanisms involving CD147. This suggests that while this compound may not be a standalone treatment, it could be part of a combination therapy approach .

Colorectal Cancer

Research indicates that long-term administration of COX-2 inhibitors like this compound can reduce the incidence of colorectal neoplasms in animal models. In Min mice, which are predisposed to intestinal adenomas, this compound significantly suppressed tumor growth .

Enhancing Chemotherapy

This compound has shown promise in enhancing the effects of chemotherapeutic agents and radiation therapy. In one study, it increased radiosensitivity in specific cancer cell lines, suggesting its potential as an adjuvant therapy to improve treatment outcomes .

Muscle Healing and Regeneration

Despite its anti-inflammatory properties, this compound has been shown to delay skeletal muscle healing post-injury. In experiments involving lacerated muscles treated with this compound, researchers observed increased levels of transforming growth factor-beta1 and reduced macrophage infiltration, leading to delayed muscle regeneration . This finding highlights the need for caution when using COX-2 inhibitors in muscle injuries.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurotoxic agents such as cisplatin. Pretreatment with this compound improved cell survival and mitigated mitochondrial dysfunction in human cortical neurons exposed to cisplatin, indicating its potential role in protecting neuronal integrity during chemotherapy .

Reproductive Health

Research has demonstrated that this compound can influence reproductive processes by inhibiting prostaglandin synthesis. In vitro studies showed that this compound reduced LH/hCG-stimulated production of prostanoids and ovulation rates, suggesting its role as a regulator in reproductive health .

Data Tables

Wirkmechanismus

NS-398 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include the active site of COX-2, and the pathways involved are the prostaglandin synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: A COX-2 inhibitor used for similar purposes but also withdrawn due to safety concerns.

Uniqueness of NS-398: this compound is unique in its specific application in research to study the mechanistic aspects of COX-2 inhibition. Unlike some other COX-2 inhibitors, this compound is primarily used in experimental settings rather than clinical applications, making it a valuable tool for understanding the biological and chemical roles of COX-2 .

Biologische Aktivität

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process and various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and implications for therapeutic use.

This compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX-2, this compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis.

Inhibition of Inflammation and Muscle Healing

Research has shown that this compound can significantly impact muscle healing. In a study involving muscle injury models, this compound treatment resulted in delayed muscle regeneration. The treated muscles exhibited higher levels of transforming growth factor-beta 1 (TGF-β1), which is associated with fibrosis and reduced infiltration of neutrophils and macrophages—key players in the inflammatory response. This suggests that while this compound has anti-inflammatory properties, its use may hinder muscle healing processes .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in models of neurotoxicity induced by chemotherapeutic agents like cisplatin. Pretreatment with this compound in human cortical neurons attenuated mitochondrial dysfunction caused by cisplatin, improving cell survival and neurite outgrowth. The compound was shown to restore mitochondrial membrane potential and ATP levels, indicating its potential as a protective agent against neurotoxic damage .

Antitumor Activity

The antitumor effects of this compound have been extensively studied. In colorectal cancer models, this compound inhibited tumor growth and metastasis by reducing COX-2 expression and activity. Specifically, it decreased the levels of prostaglandin E2 (PGE2), a major product of COX-2 activity, which is known to promote tumor growth and invasiveness. In vitro studies indicated that treatment with this compound led to a significant reduction in cell proliferation markers and apoptosis resistance in cancer cells .

Table: Summary of Biological Activities of this compound

Case Studies

- Colorectal Cancer Model : In vivo studies showed that this compound administration led to a significant reduction in tumor size and metastasis formation in mouse models. The study reported a 50% reduction in PGE2 levels after treatment with 1 μM this compound compared to controls .

- Noise-Induced Hearing Loss : A study demonstrated that pre-treatment with this compound significantly reduced threshold shifts in hearing sensitivity after noise exposure, indicating its protective role against noise-induced hearing loss (NIHL) .

- Cisplatin-Induced Neurotoxicity : In human cortical neurons exposed to cisplatin, this compound improved cell viability and neurite outgrowth by preventing mitochondrial dysfunction, highlighting its potential application in neuroprotective therapies .

Eigenschaften

IUPAC Name |

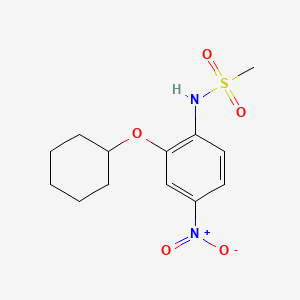

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZCOWXCWUPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041084 | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123653-11-2 | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-398 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.